2,2-Bis(bromomethyl)-1,3-propanediol, also known as dibromoneopentyl glycol, is a brominated flame retardant widely used in various industrial applications. Its chemical structure features two bromomethyl groups attached to a propane backbone, making it an important compound for enhancing fire resistance in materials. The compound is classified under the category of halogenated flame retardants and is recognized for its effectiveness in polymer formulations.
The compound is identified by several names, including 1,3-dibromo-2,2-dihydroxymethylpropane and pentaerythritol dibromide. It has a CAS number of 3296-90-0 and a molecular formula of CHBrO with a molecular weight of 261.94 g/mol . As a reactive flame retardant, it is primarily utilized in unsaturated polyester resins and rigid polyurethane foams, contributing to improved fire safety standards in various products .
The synthesis of 2,2-bis(bromomethyl)-1,3-propanediol involves the reaction of pentaerythritol with hydrogen bromide (HBr). The process typically requires the presence of a catalyst, which may include carboxylic acids or their derivatives, in an inert solvent such as aromatic hydrocarbons. The reaction conditions usually involve maintaining a slight excess of HBr to ensure complete conversion .
The synthesis can be summarized by the following steps:
The process yields approximately 80-90% of 2,2-bis(bromomethyl)-1,3-propanediol with a purity level of about 98% .
The molecular structure of 2,2-bis(bromomethyl)-1,3-propanediol consists of a propane backbone with two bromomethyl groups attached to the second carbon atom. The hydroxyl groups are located on the first and third carbon atoms. This configuration contributes to its reactivity and effectiveness as a flame retardant.
As a flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol undergoes various chemical reactions when incorporated into polymer matrices. Its primary function is to release bromine upon thermal degradation, which helps inhibit the combustion process by forming free radicals that interfere with flame propagation.
The compound can also participate in oxidative debromination reactions under specific conditions, leading to the formation of brominated by-products . This property is crucial for understanding its environmental impact and potential degradation pathways.
The mechanism by which 2,2-bis(bromomethyl)-1,3-propanediol acts as a flame retardant involves several key processes:
Data from studies indicate that this mechanism is particularly effective in preventing ignition and slowing down fire spread in treated materials .
Relevant analyses have shown that while the compound is effective as a flame retardant, it also raises concerns regarding its environmental persistence and potential toxicity .
2,2-bis(bromomethyl)-1,3-propanediol is primarily used in:
Its role as a reactive flame retardant makes it increasingly important in developing materials that meet modern safety standards while addressing environmental concerns associated with traditional halogenated compounds .
The primary industrial synthesis route for 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG, CAS 3296-90-0) involves the bromination of pentaerythritol (C(CH₂OH)₄) using hydrogen bromide (HBr) as both reagent and catalyst. This reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by bromine atoms under acidic conditions. Technical-grade pentaerythritol (containing dipentaerythritol and formals) is commonly used, but impurities necessitate careful process control to prevent color body formation [2] [8]. The reaction occurs in the liquid phase at 90–120°C, with HBr gas introduced continuously to drive the equilibrium toward product formation:$$\ce{C(CH2OH)4 + 2HBr -> C(CH2Br)2(CH2OH)2 + 2H2O}$$
Table 1: Catalytic Bromination Parameters
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 100–110°C | Higher temperatures accelerate kinetics but risk decomposition |
HBr Flow Rate | 0.5–1.0 L/min·kg p.e. | Insufficient flow reduces conversion; excess wastes reagent |
Catalyst Concentration | 5–10 wt% H₂SO₄ | Lower concentrations slow reaction; higher increases corrosion |
Reaction Time | 4–6 hours | Shorter times leave unreacted pentaerythritol |
Zinc or aluminum bromide catalysts enhance selectivity to DBNPG (>95%) by minimizing dibromoether byproducts. Critical to success is maintaining an HBr-to-water weight ratio above 1.2:1.0 during water removal to suppress side reactions [2] [8].
Solvent choice critically influences DBNPG yield and purity. Polar aprotic solvents like acetic acid or acetic anhydride improve bromine atom accessibility to the neopentyl core by solubilizing intermediate hydroxymethyl species. In acetic acid systems, yields reach 92–95% due to in situ in situ acetylation of hydroxyl groups, reducing oxidation side reactions [2]. Non-polar solvents (toluene, xylene) enable easier water separation via azeotropic distillation but lower yields (≤85%) due to reduced pentaerythritol solubility [2] [3].
Dielectric constant (ε) directly correlates with reaction efficiency:
Table 2: Solvent Effects on Bromination Efficiency
Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts |
---|---|---|---|
Acetic acid | 6.2 | 92–95 | <3% acetates |
Acetic anhydride | 22.3 (at 40°C) | 90–93 | <5% acetylated DBNPG |
Toluene | 2.4 | 80–85 | 10–15% ethers |
Xylene | 2.3 | 78–82 | 12–18% ethers |
Microwave-assisted bromination in solvent-free systems has emerged as a promising alternative, reducing reaction times by 60% and improving atom economy [5].
Commercial DBNPG production employs continuous-feed reactors to manage exothermicity and byproduct formation. Key operational challenges include:
Industrial processes integrate reaction-distillation units for simultaneous water removal and HBr recycling. Bromine efficiency exceeds 90% in closed-loop systems, reducing raw material costs and waste [8] [10]. Typical specifications for commercial DBNPG include ≥98.0% purity (GC), ≤0.5% moisture, and melting point ≥109.5°C [7] [10].
DBNPG manufacturing faces environmental challenges due to brominated waste streams. Green chemistry innovations address this through:
Table 3: Waste Minimization Metrics in DBNPG Synthesis
Strategy | Waste Reduction | Bromine Utilization | Energy Impact |
---|---|---|---|
HBr Recovery (closed-loop) | 40–50% | 90–92% | Low (pumping energy) |
Alkaline Hydrolysis | >99% detoxification | 100% Br⁻ recovery | Moderate (70°C heating) |
Solvent-Free Microwave | 30% less organics | 94% | High (microwave input) |
Life-cycle analyses confirm that integrated bromine recovery reduces the process carbon footprint by 35% compared to conventional routes [5] [10].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2